![molecular formula C15H18O2 B14600332 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione CAS No. 59832-39-2](/img/structure/B14600332.png)
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms on the central carbon are replaced by a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 2,4,6-trimethylbenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the electronic distribution and reactivity of the metal center . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with a dimethylamino group instead of the trimethylphenyl group.
3-(2,4,6-Trimethylphenyl)pentanedioic acid: This compound is a dicarboxylic acid derivative of the original compound.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for forming metal complexes with specific electronic characteristics and for studying various chemical reactions.
Propiedades
Número CAS |
59832-39-2 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3-[(2,4,6-trimethylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C15H18O2/c1-9-6-10(2)14(11(3)7-9)8-15(12(4)16)13(5)17/h6-8H,1-5H3 |
Clave InChI |
DHLILJUGSPOAMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=C(C(=O)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)
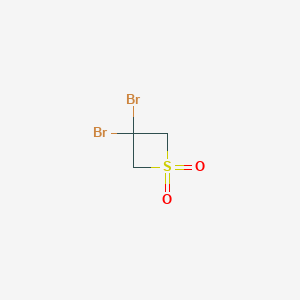

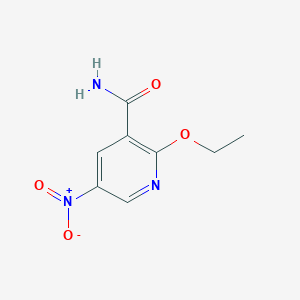
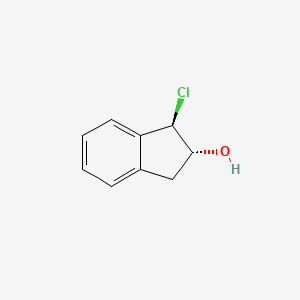

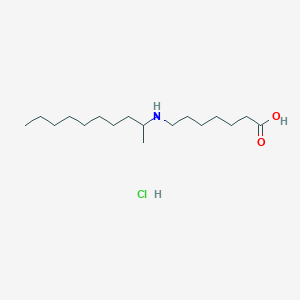
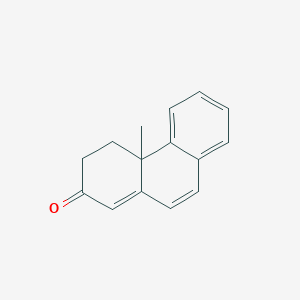
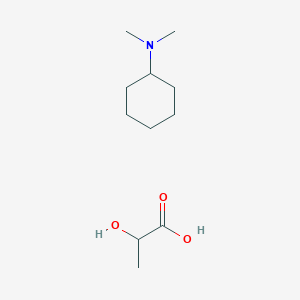
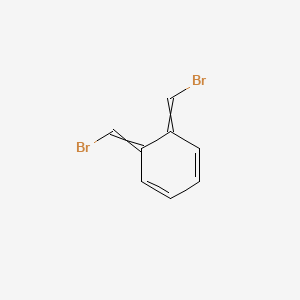
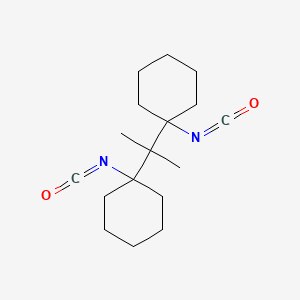
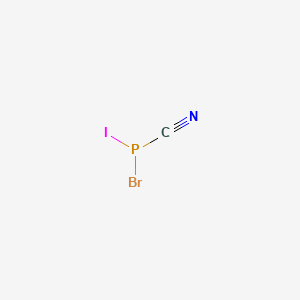

![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
